

structure-activity relationship of pyrazole carboxylic acids

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Compound of Interest

Compound Name: 2-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)acetic acid

CAS No.: 1374032-37-7

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Structure-Activity Relationship (SAR) of Pyrazole Carboxylic Acids: A Comprehensive Guide to Pharmacophore Optimization and Target Engagement

Executive Summary

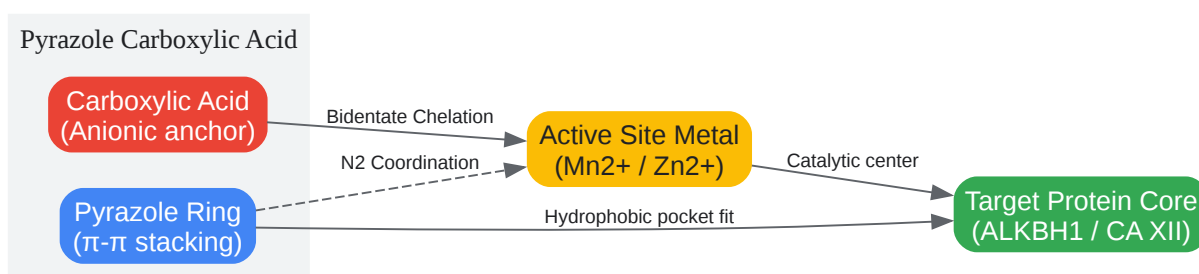
The pyrazole carboxylic acid scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the critical binding determinant for a diverse array of metalloenzymes and receptor targets. Due to the unique electronic properties of the pyrazole ring (π -excessive, capable of tautomerization) combined with the anionic anchoring ability of the carboxylic acid, this moiety is highly effective at chelating active-site metal ions while maintaining favorable physicochemical properties.

This technical guide dissects the structure-activity relationship (SAR) of pyrazole carboxylic acids, focusing on the causality behind structural modifications and their impact on target affinity. Through detailed case studies on DNA demethylase (ALKBH1) and Carbonic Anhydrase (CA XII) inhibitors, we provide actionable insights and self-validating protocols for drug development professionals.

Mechanistic Causality in SAR: Metalloenzyme Chelation

The potency of pyrazole carboxylic acids is rarely driven by hydrophobic interactions alone; it is fundamentally rooted in bidentate metal coordination. The spatial relationship between the pyrazole nitrogen (N2) and the carboxylate oxygen allows for precise chelation of divalent cations (e.g., Mn^{2+} , Zn^{2+}) within enzyme active sites.

When optimizing this scaffold, the exact positioning of the carboxylic acid is non-negotiable. For instance, in ALKBH1 inhibitors, the 1H-pyrazole-4-carboxylic acid geometry perfectly aligns with the active site Mn^{2+} ion[1]. Shifting the carboxylic acid to the 3-position disrupts this bidentate coordination angle, leading to catastrophic losses in binding affinity[1]. Furthermore, the N1 position of the pyrazole serves as a critical vector for growing the molecule into adjacent lipophilic pockets, dictating target selectivity.



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Fig 1: Mechanistic binding model of pyrazole carboxylic acids to metalloenzymes.

Case Studies in Rational Drug Design

Case Study I: 1H-Pyrazole-4-carboxylic Acids as ALKBH1 Inhibitors

ALKBH1 is a DNA N⁶-methyladenine (6mA) demethylase implicated in gastric cancer progression. Historically, targeting ALKBH1 has been challenging due to a lack of potent

inhibitors. Recent structural optimization of the 1H-pyrazole-4-carboxylic acid scaffold has yielded breakthrough compounds.

Starting from a baseline hit (Compound 3), researchers systematically probed the pyrazole ring[1]. The SAR revealed a strict requirement for the 4-carboxylic acid. Moving the acid to the 3-position (Compound 11) resulted in a 1200-fold decrease in activity, confirming that the N2-C4-carboxylate geometry is mandatory for Mn²⁺ chelation[1]. The optimized Compound 29 achieved an IC₅₀ of 0.031 μM[1]. Because free carboxylic acids suffer from poor membrane permeability, a prodrug ester strategy (Compound 29E) was employed, which successfully permeated gastric cancer cells, upregulated the AMPK pathway, and inhibited cell viability.

Table 1: SAR of 1H-Pyrazole-4-carboxylic Acid Derivatives against ALKBH1

Compound	Pyrazole Modification	Carboxylic Acid Position	ALKBH1 IC ₅₀ (μM)	Cellular Efficacy
3	Unsubstituted core	C4	~0.500	Low
11	Unsubstituted core	C3	>500.0	None (1200-fold drop)
29	Optimized N1-Aryl	C4	0.031 ± 0.007	Poor (Permeability limited)
29E	Optimized N1-Aryl	C4 (Ester Prodrug)	N/A	High (Inhibits HGC27 viability)

Data synthesized from the structural optimization of ALKBH1 inhibitors[1].

Case Study II: Heteroaryl-pyrazole-5-carboxylic Acids as CA XII Inhibitors

Human Carbonic Anhydrase XII (hCA XII) is a zinc metalloenzyme overexpressed in hypoxic tumors. A series of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acids were developed to selectively inhibit this isoform[2]. Unlike classical sulfonamide inhibitors that directly bind the zinc ion, structural studies revealed that this pyrazole-5-carboxylic acid chemotype produces an indirect

interference with the zinc ion[2]. The SAR demonstrated that lipophilic substituents on the indole nitrogen, combined with the free pyrazole-5-carboxylic acid, provided the optimal combination for hCA XII inhibition (Compound 2c, $K_i = 0.21 \mu\text{M}$)[2].

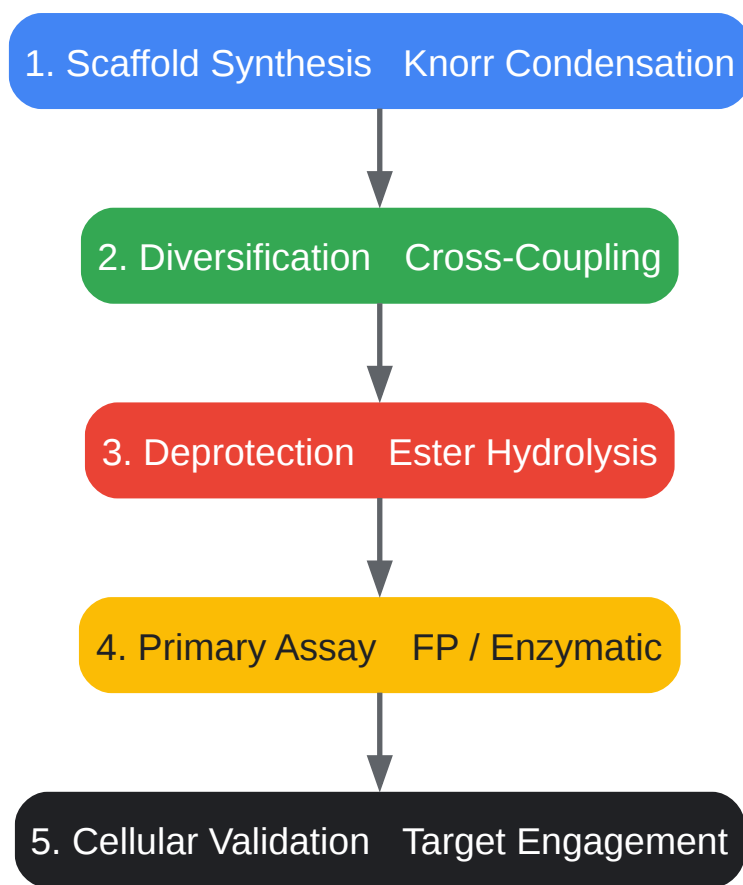
Table 2: SAR of Indole-pyrazole-5-carboxylic Acids against CA XII

Compound	Scaffold	R-Group (Indole)	hCA XII K_i (μM)	Cytotoxicity Profile
1a	Pyrazole-5-COOH	-H	>1.0	Low
2c	Pyrazole-5-COOH	Lipophilic Alkyl	0.21	High (Cancer selective)
2d	N-methyl-pyrazole-5-COOH	Lipophilic Alkyl	>5.0	Low (Loss of H-bonding)

Data synthesized from the evaluation of hCA XII inhibitors[2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows detail the synthesis and biological evaluation of pyrazole carboxylic acids.



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Fig 2: Standardized workflow for the synthesis and screening of pyrazole carboxylic acids.

Protocol A: Regioselective Synthesis of Pyrazole Carboxylic Acids

Rationale: The carboxylic acid must be masked as an ester during early synthesis to prevent the poisoning of palladium catalysts during downstream cross-coupling and to allow for standard normal-phase silica gel chromatography.

- Condensation: React a substituted hydrazine with a 1,3-dicarbonyl compound (e.g., ethyl 2-ethoxymethylene-3-oxobutanoate) in ethanol at reflux for 4 hours.
- Regiochemical Control: The steric bulk of the dicarbonyl dictates the major regioisomer. Cool the reaction to room temperature and purify the resulting pyrazole ester via flash chromatography (Hexanes/EtOAc).

- Validation Checkpoint 1 (NMR): Confirm regiochemistry using 2D NOESY NMR. A cross-peak between the pyrazole C5-proton and the N1-substituent confirms the correct 1,4- or 1,5-substitution pattern.
- Hydrolysis: Dissolve the purified ester in THF/MeOH/H₂O (2:1:1) and add 3 equivalents of LiOH. Stir at room temperature for 12 hours.
- Workup: Acidify the mixture to pH 3.0 using 1M HCl. The highly polar pyrazole carboxylic acid will precipitate. Filter and wash with cold water.
- Validation Checkpoint 2 (Deprotection): Confirm complete hydrolysis by the disappearance of the aliphatic ester protons (e.g., quartet at ~4.2 ppm and triplet at ~1.3 ppm) in the ¹H-NMR spectrum.

Protocol B: Fluorescence Polarization (FP) Assay for Target Inhibition

Rationale: FP is a homogeneous, mix-and-read format that directly measures the binding of a fluorescently labeled probe to the enzyme (e.g., ALKBH1). It avoids the false-positive artifacts common in coupled-enzyme colorimetric assays.

- Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM NaCl, 1 mM MnCl₂, and 0.01% Triton X-100. Expert Insight: Triton X-100 is critical to prevent the pyrazole carboxylic acids from forming colloidal aggregates that cause non-specific inhibition.
- Reagent Mixing: In a black 384-well microplate, add 10 µL of recombinant enzyme (e.g., ALKBH1) and 5 µL of the pyrazole carboxylic acid inhibitor (serial dilutions in DMSO, final DMSO < 1%).
- Incubation: Incubate for 15 minutes at room temperature to allow the inhibitor to chelate the active site metal.
- Probe Addition: Add 5 µL of a FAM-labeled single-stranded DNA probe. Incubate for an additional 30 minutes in the dark.

- **Measurement & Validation:** Read the plate on a microplate reader equipped with FP filters (Excitation: 485 nm, Emission: 535 nm).
- **Validation Checkpoint 3 (Assay Integrity):** The assay must include a 'probe-only' well (minimum polarization, ~30-50 mP) and a 'vehicle + enzyme' well (maximum polarization, ~200-250 mP). Calculate the Z'-factor; a value > 0.6 validates the assay's dynamic range and reliability.

Conclusion

The pyrazole carboxylic acid is a highly tunable pharmacophore that demands rigorous spatial and electronic optimization. As demonstrated by the ALKBH1 and CA XII case studies, the exact positioning of the carboxylate group relative to the pyrazole nitrogen dictates metal chelation efficacy, while the surrounding substituents govern pocket fit and cellular permeability. By adhering to self-validating synthetic and biochemical protocols, researchers can reliably leverage this scaffold to unlock difficult metalloenzyme targets.

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Sources

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